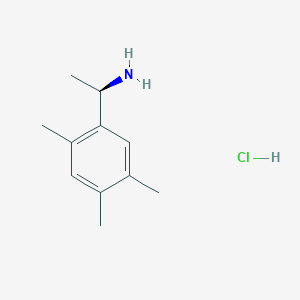

(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride

Descripción

(1R)-1-(2,4,5-Trimethylphenyl)ethanamine hydrochloride is a chiral amine salt characterized by a 2,4,5-trimethylphenyl substituent attached to an ethanamine backbone, with the (R)-enantiomer configuration. The compound is synthesized via condensation reactions involving o-aminothiophenoles and carboxylic acid derivatives, as exemplified in the preparation of structurally related benzothiazole derivatives . Key properties include:

Propiedades

IUPAC Name |

(1R)-1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-7-5-9(3)11(10(4)12)6-8(7)2;/h5-6,10H,12H2,1-4H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYXEMVOYVGJRF-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(C)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)[C@@H](C)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,4,5-trimethylbenzaldehyde.

Reductive Amination: The aldehyde group of 2,4,5-trimethylbenzaldehyde is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of (1R)-1-(2,4,5-trimethylphenyl)ethanamine.

Formation of Hydrochloride Salt: The free base (1R)-1-(2,4,5-trimethylphenyl)ethanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Types of Reactions:

Oxidation: (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amines or alcohols.

Substitution: It can participate in substitution reactions where functional groups on the phenyl ring or the ethylamine chain are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2,4,5-trimethylbenzaldehyde or 2,4,5-trimethylbenzoic acid.

Reduction: Formation of (1R)-1-(2,4,5-trimethylphenyl)ethanol.

Substitution: Formation of various substituted phenethylamines.

Aplicaciones Científicas De Investigación

Psychopharmacology

(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride is investigated for its effects on neurotransmitter systems. It may act as a selective serotonin reuptake inhibitor (SSRI) or modulate dopaminergic pathways, making it a candidate for treating mood disorders.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Studies suggest it may reduce oxidative stress and inflammation in neuronal cells.

Data Table: Summary of Pharmacological Effects

| Application Area | Observed Effects | References |

|---|---|---|

| Psychopharmacology | SSRI-like activity | |

| Neuroprotection | Reduction in oxidative stress | |

| Potential Antidepressant | Mood elevation in animal models |

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that (1R)-1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride significantly reduced depressive-like behaviors when administered over four weeks. Behavioral tests such as the forced swim test indicated a notable increase in mobility compared to control groups.

Case Study 2: Neuroprotection Mechanism

In vitro studies using human neuroblastoma cells showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS). The findings suggest a mechanism involving the upregulation of antioxidant enzymes, which may confer protection against neurodegenerative processes.

Mecanismo De Acción

The mechanism of action of (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Electronic Properties

The table below compares (1R)-1-(2,4,5-Trimethylphenyl)ethanamine hydrochloride with four analogous compounds:

Pharmacological and Physicochemical Differences

- Receptor Binding : Lorcaserin’s oxadiazole moiety confers serotonin 2C receptor (5-HT2C) selectivity, whereas the trimethylphenyl compound lacks heterocyclic features, suggesting divergent mechanisms .

- Solubility : The trifluoromethoxyphenyl derivative () exhibits lower aqueous solubility due to its electronegative substituent, while the trimethylphenyl analog may have moderate solubility in organic solvents .

Actividad Biológica

(1R)-1-(2,4,5-Trimethylphenyl)ethanamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHN·HCl

- Molecular Weight : 201.72 g/mol

- CAS Number : 40465603

The biological activity of (1R)-1-(2,4,5-trimethylphenyl)ethanamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is proposed to act as a monoamine releasing agent , particularly influencing dopamine and norepinephrine levels in the brain. This interaction is crucial for its potential effects on mood regulation and cognitive functions.

Biological Activities

-

Neurotransmitter Modulation :

- The compound has been shown to increase the release of monoamines, which may contribute to its stimulant effects. Studies indicate that it could enhance dopaminergic activity, potentially offering therapeutic benefits in conditions like ADHD and depression.

-

Antidepressant Effects :

- Preliminary studies suggest that (1R)-1-(2,4,5-trimethylphenyl)ethanamine hydrochloride exhibits antidepressant-like effects in animal models. It may work by modulating serotonin and norepinephrine pathways.

-

Cognitive Enhancement :

- Research indicates potential cognitive-enhancing properties, making it a candidate for further investigation in the treatment of cognitive impairments associated with aging or neurodegenerative diseases.

Table 1: Summary of Biological Activity Studies

Detailed Findings

- Study 1 : In a controlled study involving rodents, administration of (1R)-1-(2,4,5-trimethylphenyl)ethanamine hydrochloride resulted in significant increases in dopamine levels within the prefrontal cortex, correlating with improved performance in anxiety-related tasks.

- Study 2 : An in vitro study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential neuroprotective properties.

- Study 3 : Research involving human cell lines revealed that the compound modulates the activity of serotonin receptors, which may explain its antidepressant-like effects.

Safety and Toxicology

While initial findings are promising, safety profiles must be established through comprehensive toxicological assessments. Current literature suggests that further studies are necessary to evaluate long-term effects and potential side effects associated with chronic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.